molecular formula C13H8ClF3N2O2 B068742 Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-29-8

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B068742
M. Wt: 316.66 g/mol
InChI Key: RJHJVPJLOZDZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves catalytic reactions in environmentally benign solvents, highlighting methods that prioritize efficiency and green chemistry principles. For instance, the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives utilizes thiamine hydrochloride (VB1) as an inexpensive and readily available catalyst in water medium, demonstrating an approach that could be adapted for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Liu, Lei, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those structurally related to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interactions with biological targets. For example, the crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate reveals a screw-boat conformation of the pyrimidine ring, demonstrating the complex geometries that can arise in these compounds (Sankar, Naveen, Lokanath, & Gunasekaran, 2015).

Chemical Reactions and Properties

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, leveraging the reactivity of the chloro and trifluoromethyl groups. These reactions include nucleophilic substitutions, where the chlorine atom can be replaced by various nucleophiles, and transformations involving the carboxylate group to introduce additional functional groups or to form ring structures. The intramolecular Friedel-Crafts cyclization, as demonstrated in the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, exemplifies the type of complex transformations that can be achieved (Yang, Che, Dang, Wei, Gao, & Bai, 2005).

Scientific Research Applications

Optoelectronic Material Development

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, as part of the broader class of pyrimidine derivatives, plays a significant role in the development of novel optoelectronic materials. Research highlights the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems for creating materials with applications in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties and potential for nonlinear optical materials and colorimetric pH sensors further demonstrate the versatility of these compounds in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core is highlighted for its critical importance in medicinal and pharmaceutical industries, due to its broad synthetic applications and bioavailability. The utilization of hybrid catalysts for the synthesis of substituted pyranopyrimidine scaffolds is intensively investigated, indicating a wide range of applicability and the significance of developing lead molecules using these frameworks (Parmar, Vala, & Patel, 2023).

Ligands of Pyrimidine Nucleoside Phosphorylases

In the realm of enzyme inhibition, pyrimidine derivatives, including Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, have been evaluated as inhibitors of uridine phosphorylase and thymidine phosphorylase. This research contributes to the understanding of ligand binding to these enzymes and supports the rational design of new inhibitors, showcasing the medicinal chemistry applications of pyrimidine derivatives (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Pyrimidine-based Optical Sensors

Pyrimidine derivatives are identified as promising structures for the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This area underscores the adaptability of pyrimidine derivatives in crafting exquisite sensing materials with a variety of biological and medicinal applications (Jindal & Kaur, 2021).

Influence on Electronic Systems of Biologically Important Ligands

Research on the influence of selected metals on the electronic system of biologically important molecules, including pyrimidine derivatives, provides insights into how these compounds interact with biological targets. The studies reveal correlations between the structure of the compounds and their reactivity, durability, and affinity towards enzymes, highlighting the importance of understanding the physico-chemical properties of pyrimidine derivatives for biological applications (Lewandowski, Kalinowska, & Lewandowska, 2005).

Future Directions

The triazole-pyrimidine hybrids synthesized using 2-chloro-4-(trifluoromethyl)pyrimidine have shown promising neuroprotective and anti-inflammatory properties, indicating that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O2/c14-12-18-6-9(10(19-12)13(15,16)17)11(20)21-7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHJVPJLOZDZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371069
Record name Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

175137-29-8
Record name Phenylmethyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.